Metacaine

Description

Properties

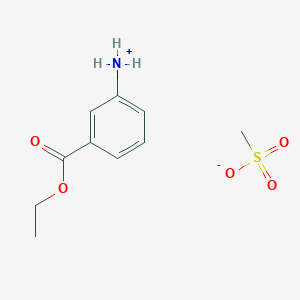

IUPAC Name |

(3-ethoxycarbonylphenyl)azanium;methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.CH4O3S/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4/h3-6H,2,10H2,1H3;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZJYWMRQDKBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)[NH3+].CS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Metacaine (Tricaine Methanesulfonate): Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Metacaine, also known as Tricaine Methanesulfonate (B1217627) or MS-222. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, outlines experimental protocols, and visualizes complex biological and experimental processes.

Chemical and Physical Properties

This compound is a white, crystalline powder that is freely soluble in water. It is the methanesulfonate salt of tricaine, which is an isomer of benzocaine (B179285) with the amine group in the meta position on the benzene (B151609) ring. The presence of the methanesulfonate group enhances its water solubility compared to benzocaine.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅NO₅S | |

| Molecular Weight | 261.30 g/mol | |

| Melting Point | 146-150 °C | |

| Appearance | Fine, white, odorless crystalline powder | |

| Solubility | Freely soluble in water (20 °C); 50 mg/mL in H₂O; 52 mg/mL in DMSO | |

| LogP | 2.61150 | |

| pKa | 3.5 |

Chemical Structure

This compound is chemically known as ethyl 3-aminobenzoate (B8586502) methanesulfonate. Its structure consists of an ethyl 3-aminobenzoate cation and a methanesulfonate anion.

-

IUPAC Name: ethyl 3-aminobenzoate;methanesulfonic acid

-

SMILES: CCOC(=O)C1=CC(=CC=C1)N.CS(=O)(=O)O

-

InChI: InChI=1S/C9H11NO2.CH4O3S/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4/h3-6H,2,10H2,1H3;1H3,(H,2,3,4)

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

This compound functions as a local anesthetic by blocking voltage-gated sodium channels in nerve cell membranes. This action prevents the generation and conduction of nerve impulses, leading to a loss of sensation.

The mechanism is state-dependent, with this compound exhibiting a higher affinity for open and inactivated sodium channels compared to resting channels. This property makes it more effective on actively firing neurons, such as those involved in pain transmission. The binding site for local anesthetics like this compound is located in the inner pore of the sodium channel, specifically involving a phenylalanine residue in the IVS6 transmembrane segment.

It is hypothesized that the positively charged amine group of this compound, when bound within the channel pore, creates an electrostatic barrier that repels sodium ions, thereby inhibiting their influx and preventing the propagation of an action potential. This is in addition to any steric hindrance the molecule may cause.

Experimental Protocols

Preparation of a Buffered this compound Anesthetic Solution

This compound is acidic in solution and must be buffered to a physiological pH (typically 7.0-7.5) before use as an anesthetic for aquatic animals to prevent irritation and metabolic stress. Sodium bicarbonate is commonly used as the buffering agent.

Materials:

-

This compound (Tricaine Methanesulfonate) powder

-

Sodium bicarbonate (NaHCO₃)

-

Deionized or purified water

-

Calibrated pH meter or pH indicator strips

-

Glass beaker or flask

-

Stir plate and stir bar

Procedure:

-

Determine the desired concentration of the this compound stock solution. A common stock solution concentration is 10 g/L.

-

Weigh the appropriate amount of this compound powder. For a 1 L stock solution of 10 g/L, weigh 10 g of this compound.

-

Weigh the sodium bicarbonate. A general guideline is to use a 1:2 ratio of this compound to sodium bicarbonate by weight to achieve a neutral pH. For 10 g of this compound, use 20 g of sodium bicarbonate.

-

Dissolve the this compound and sodium bicarbonate. Add the weighed powders to the desired volume of water in a beaker or flask. Stir using a stir plate and stir bar until both powders are completely dissolved.

-

Measure and adjust the pH. Use a calibrated pH meter to measure the pH of the solution. If necessary, add small amounts of sodium bicarbonate to raise the pH or a suitable acid (e.g., dilute HCl) to lower the pH until the target range of 7.0-7.5 is reached.

-

Storage. The buffered stock solution should be stored in a dark, opaque bottle and refrigerated. It is recommended to prepare fresh solutions for each use, as the efficacy can decrease over time.

Synthesis of this compound (Tricaine Methanesulfonate)

General Reaction Scheme:

Ethyl 3-aminobenzoate + Methanesulfonic acid → Ethyl 3-aminobenzoate methanesulfonate (this compound)

A more detailed, validated experimental protocol from a peer-reviewed source would be required for replication.

Determination of Physicochemical Properties

Standard laboratory procedures are employed to determine the physicochemical properties of chemical compounds like this compound. While specific experimental details for this compound are not provided in the cited literature, the following are generalized protocols.

Melting Point Determination (Capillary Method):

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased.

-

The temperature range at which the substance begins to melt and becomes completely liquid is recorded as the melting point.

Solubility Determination (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO) in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered to remove the undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). This concentration represents the solubility of the compound in that solvent at that temperature.

Stability and Storage

This compound powder is stable for up to 5 years when stored in a dry place, below 25°C, and protected from light. Stock solutions (e.g., 10 g/L) are stable for at least a month when stored in a cool, dark, or opaque bottle. Solutions of this compound are sensitive to light and can form toxic byproducts upon exposure. While a color change may not always indicate a significant loss of activity, it is recommended to use freshly prepared solutions.

The Anesthetic Mechanism of Metacaine (MS-222) in Fish: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metacaine, chemically known as Tricaine Methanesulfonate (also referred to as MS-222), is a widely utilized anesthetic agent in aquatic research and aquaculture for the immobilization of fish. Its primary mechanism of action is the blockade of voltage-gated sodium channels within the neuronal membranes.[1] This inhibition prevents the initiation and propagation of action potentials, leading to a reversible loss of sensory and motor functions, resulting in anesthesia.[1][2] This technical guide provides an in-depth analysis of the core mechanism of action of this compound in fish, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The anesthetic effect of this compound is primarily attributed to its interaction with voltage-gated sodium channels (VGSCs) in the neurons of fish.[1][2] Structurally similar to local anesthetics like benzocaine (B179285) and lidocaine, this compound obstructs the influx of sodium ions (Na+) through these channels.[2][3] The influx of Na+ is a critical step in the depolarization phase of an action potential. By blocking these channels, this compound effectively raises the threshold for excitation and prevents the generation of nerve impulses. This leads to a cessation of signal transmission between the brain and the peripheral nervous system, resulting in muscle relaxation and a lack of response to external stimuli.[1]

Studies on zebrafish larvae have indicated that this compound acts preferentially on neural VGSCs compared to those found in skeletal muscle.[3] This selectivity is significant as it suggests that at standard anesthetic concentrations, this compound induces anesthesia by suppressing neural activity rather than causing direct muscle paralysis, which is a crucial consideration for animal welfare during research procedures.[3]

While the blockade of sodium channels is the principal mechanism, some evidence suggests a minor interaction with potassium channels, albeit at a lower affinity.

Signaling Pathway of this compound Action

The following diagram illustrates the molecular interaction of this compound with the voltage-gated sodium channel.

Secondary Mechanisms of Action: The Role of GABA Receptors

The involvement of other neurotransmitter systems, particularly the GABAergic system, in the anesthetic effects of various agents in fish has been a subject of investigation. While some anesthetics exert their effects through the potentiation of GABA-A receptors, current research has not established a direct, significant interaction between this compound and GABA receptors as a primary mechanism of its anesthetic action in fish. Studies comparing this compound to agents with known GABAergic activity, such as alfaxalone, highlight their distinct mechanisms, with this compound's effects being attributed to sodium channel blockade.[4] Therefore, while the GABAergic system is crucial for inhibitory neurotransmission in the fish brain, there is currently no direct evidence to suggest it is a primary target for this compound.

Quantitative Data on this compound's Effects

The efficacy and safety of this compound as an anesthetic are concentration-dependent and vary across different fish species. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Species | Reference |

| KNa (Dissociation Constant for Sodium Channels) | 0.7 mmol/l | Myelinated Nerve Fibers | |

| KK (Dissociation Constant for Potassium Channels) | 1.8 mmol/l | Myelinated Nerve Fibers |

| Species | Anesthetic Concentration (EC50) (mg/L) | Lethal Concentration (LC50) (96h) (mg/L) |

| Rainbow Trout | - | 31-52 |

| Brown Trout | - | 31-52 |

| Brook Trout | - | 31-52 |

| Lake Trout | - | 31-52 |

| Northern Pike | - | 48-56 |

| Channel Catfish | - | 50-66 |

| Bluegill | - | 39-61 |

| Largemouth Bass | - | 39-61 |

| Walleye | - | 46-49 |

Experimental Protocols

Preparation of this compound Anesthetic Solution

Proper preparation of the this compound solution is critical for ensuring the welfare of the fish and the reliability of experimental results. This compound is acidic in solution, and therefore must be buffered to a physiological pH (typically 7.0-7.5) to prevent stress and potential harm to the fish.[5]

Materials:

-

This compound (MS-222) powder

-

Sodium bicarbonate (NaHCO₃)

-

Dechlorinated system water

-

pH meter or pH strips

-

Graduated cylinders and beakers

-

Stir plate and stir bar

Procedure:

-

Determine the desired final concentration of this compound (e.g., 100-150 mg/L for anesthesia).[6]

-

Weigh the appropriate amount of this compound powder.

-

Weigh an equal or double amount of sodium bicarbonate. The exact ratio may need to be adjusted based on the buffering capacity of the system water.[5]

-

In a beaker, dissolve the sodium bicarbonate in a portion of the system water.

-

Add the this compound powder to the buffered water and stir until fully dissolved.

-

Add the remaining volume of system water to reach the final desired concentration.

-

Measure the pH of the final solution and adjust with additional sodium bicarbonate if necessary to achieve a pH between 7.0 and 7.5.[5]

-

The solution should be prepared fresh before each use and protected from light.[5]

In Vivo Electrophysiology in Zebrafish Larvae

This protocol provides a general workflow for performing electrophysiological recordings from neurons in zebrafish larvae to study the effects of this compound.

Procedure Overview:

-

Animal Preparation: Anesthetize a zebrafish larva (e.g., 3-5 days post-fertilization) in a buffered this compound solution.

-

Immobilization: Embed the anesthetized larva in low-melting-point agarose on a recording chamber.

-

Neuron Exposure: Carefully dissect away the skin and muscle tissue to expose the neurons of interest (e.g., spinal cord motor neurons or neurons in the optic tectum).

-

Electrode Preparation: Fabricate a glass micropipette and fill it with an appropriate internal solution for whole-cell patch-clamp recording.

-

Recording: Under a microscope, approach a target neuron with the micropipette and establish a high-resistance seal (gigaohm seal). Rupture the membrane patch to achieve the whole-cell configuration.

-

Data Acquisition: Record baseline neuronal activity (e.g., membrane potential, action potential firing, or voltage-gated currents in voltage-clamp mode).

-

Drug Application: Perfuse the recording chamber with a solution containing the experimental concentration of this compound.

-

Effect Measurement: Record the changes in neuronal activity in the presence of this compound.

-

Washout: Perfuse the chamber with a control solution to wash out the this compound and record the recovery of neuronal activity.

Conclusion

The primary and well-established mechanism of action for this compound in fish is the blockade of voltage-gated sodium channels in neurons. This action effectively and reversibly inhibits neuronal communication, leading to anesthesia. While other potential targets have been considered, there is a lack of substantial evidence to support a significant role for other neurotransmitter systems, such as the GABAergic system, in the anesthetic effects of this compound. The provided quantitative data and experimental protocols offer a foundation for researchers and drug development professionals to further investigate the nuanced effects of this important anesthetic agent in aquatic species. Future research focusing on obtaining precise IC50 values for specific fish neuronal sodium channel subtypes would further refine our understanding of this compound's pharmacology.

References

- 1. Frontiers | Tricaine Methanesulfonate (MS222) Has Short-Term Effects on Young Adult Zebrafish (Danio rerio) Working Memory and Cognitive Flexibility, but Not on Aging Fish [frontiersin.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Tricaine Methanesulfonate (MS-222) and Alfaxalone Anesthesia in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.ucdavis.edu [research.ucdavis.edu]

- 6. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Tricaine Methanesulfonate (MS-222) in Zebrafish (Danio rerio): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the pharmacokinetics of Tricaine (B183219) Methanesulfonate, commonly known as MS-222. The initial query for "Metacaine" yielded no results in the context of zebrafish research; the standard and widely accepted chemical for anesthesia and euthanasia in aquatic species is Tricaine Methanesulfonate. This document will use the standard nomenclature, MS-222 or Tricaine.

MS-222 is an essential tool in zebrafish research, used for anesthesia during routine husbandry, imaging, surgical procedures, and as a euthanasia agent.[1][2] Its efficacy is predicated on its rapid absorption through the gills and its action as a muscle relaxant by blocking voltage-gated sodium channels in neuronal membranes, which reduces action potentials.[3] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for ensuring animal welfare, minimizing physiological stress that could confound experimental results, and designing effective and humane experimental protocols.

While comprehensive pharmacokinetic modeling with parameters such as Cmax, Tmax, and elimination half-life is not extensively documented specifically for zebrafish in peer-reviewed literature, this guide synthesizes the available quantitative data on anesthetic efficacy, metabolic pathways, and established protocols for its use and analysis.

Pharmacokinetic Profile

The pharmacokinetic profile of MS-222 in fish is characterized by rapid uptake and elimination, consistent with its use as a short-acting anesthetic.

-

Absorption: As an immersion anesthetic, MS-222 is primarily absorbed systemically through the gills and, to a lesser extent, the skin.[1] This route allows for rapid entry into the bloodstream.

-

Distribution: Once absorbed, MS-222 is distributed throughout the body via the circulatory system, acting on the peripheral and central nervous systems to induce anesthesia.[1] It is a lipid-soluble compound, which allows it to readily cross cell membranes.

-

Metabolism: The primary sites of metabolism for MS-222 in fish are the liver and gills.[4] The main metabolic processes involve hydrolysis of the ethyl ester group and N-acetylation of the parent compound.

-

Excretion: Elimination of MS-222 is rapid. The parent compound is primarily excreted unchanged across the gills.[1] Metabolites are also cleared from the body, though specific pathways and rates in zebrafish are not fully detailed in the literature. Recovery from anesthesia typically occurs within minutes of transferring the fish to fresh, anesthetic-free water.[5][6]

Data Presentation: Anesthetic and Euthanasia Efficacy

The following tables summarize quantitative data regarding the concentrations and time-course of MS-222 for achieving various anesthetic stages in larval and adult zebrafish.

Table 1: Anesthetic Efficacy in Larval Zebrafish

| Concentration (mg/L) | Anesthetic Stage Achieved | Time to Effect (Median) | Time to Recovery (Median) | Reference |

| 84 | Surgical Anesthesia (Loss of Righting Reflex) | 46 seconds | 85 seconds | [5] |

| 168 (Standard Dose) | Surgical Anesthesia (Loss of Righting Reflex) | 28 seconds | 147 seconds | [5] |

| 336 | Surgical Anesthesia (Loss of Righting Reflex) | 15 seconds | 212 seconds | [5] |

Table 2: Anesthetic & Euthanasia Efficacy in Adult Zebrafish

| Concentration (mg/L) | Procedure | Time to Loss of Equilibrium (Mean ± SD) | Time to Loss of Response (Mean ± SD) | Time to Recovery (Mean ± SD) | Reference |

| 168 | Anesthesia (Fin Clipping) | 207 ± 103 seconds | Not Reported | 373 ± 125 seconds | [6] |

| 168 | Anesthesia (Behavioral Study) | 22.6 ± 3.9 seconds | 101.9 ± 26.8 seconds | 92.0 ± 54.4 seconds | [7] |

| 250 | Euthanasia | 25.9 ± 2.6 seconds (Loss of Righting Reflex) | 53.5 ± 11.3 seconds (Cessation of Opercular Movement) | N/A | [1] |

| 500 | Euthanasia | Not Reported | Significantly shorter than 0.25 mg/mL | N/A | [8] |

Mandatory Visualization

Metabolic Pathway of Tricaine (MS-222)

The primary metabolism of MS-222 in fish occurs via two main pathways in the liver and gills.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines a typical workflow for determining the concentration of MS-222 in zebrafish tissues.

Experimental Protocols

Protocol 1: Preparation of Buffered MS-222 Stock and Working Solutions

Objective: To prepare a pH-neutral stock solution of MS-222 to prevent physiological stress caused by the acidity of unbuffered Tricaine.

Materials:

-

Tricaine Methanesulfonate (MS-222) powder

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized or system water

-

pH meter

-

Amber glass bottle for storage

Procedure:

-

Prepare Stock Solution: Weigh 400 mg of MS-222 powder and dissolve it in approximately 90 mL of deionized or system water in a beaker. This creates a 4 mg/mL stock solution.

-

Buffer the Solution: Slowly add Sodium Bicarbonate while stirring and monitoring the pH. Continue adding NaHCO₃ until the pH of the solution stabilizes between 7.0 and 7.4.

-

Final Volume: Adjust the final volume to 100 mL with water.

-

Storage: Transfer the buffered stock solution to an amber glass bottle to protect it from light. It can be stored as frozen aliquots at -20°C for several months.[1][3] Thaw aliquots for daily use.

Working Solution Preparation:

-

To achieve a common anesthetic concentration of 168 mg/L, add 4.2 mL of the 4 mg/mL buffered stock solution to 95.8 mL of system water, for a final volume of 100 mL.

-

Always prepare the final working solution fresh before each use and verify the pH.

Protocol 2: Anesthesia of Adult Zebrafish for a Short Procedure (e.g., Fin Clipping)

Objective: To induce a surgical plane of anesthesia in adult zebrafish for minor, short-duration procedures.

Materials:

-

Buffered MS-222 working solution (168 mg/L)

-

Container for induction (e.g., small beaker or petri dish)

-

Recovery tank with fresh, aerated system water

-

Net

-

Timer

Procedure:

-

Induction: Transfer the zebrafish from its housing tank into the container with the 168 mg/L MS-222 solution.

-

Monitoring: Start the timer immediately. Observe the fish for the stages of anesthesia:

-

Stage 1: Light sedation, decreased swimming activity.

-

Stage 2: Loss of equilibrium (fish turns ventral-side up).

-

Stage 3: Deep anesthesia, cessation of all movement except for opercular (gill) movement. The fish should not respond to a gentle tail pinch. This stage is typically reached in 1-3 minutes.[6]

-

-

Procedure: Once Stage 3 is reached, quickly remove the fish from the anesthetic bath and perform the procedure. Keep the fish moist during the procedure.

-

Recovery: Immediately after the procedure, transfer the fish to the recovery tank.

-

Post-Procedure Monitoring: Observe the fish until it regains its equilibrium and resumes normal swimming behavior, which typically occurs within 5-10 minutes.[6] Do not return the fish to the main housing system until it has fully recovered.

Protocol 3: Tissue Sample Collection for Residue Analysis

Objective: To collect tissue samples from MS-222 exposed zebrafish for quantitative analysis via LC-MS/MS.

Materials:

-

Euthanasia solution of buffered MS-222 (e.g., 300-500 mg/L)

-

System water for control group

-

Dissection tools

-

Cryovials, pre-labeled

-

Liquid nitrogen or dry ice

-

Stopwatch

Procedure:

-

Exposure: Expose a group of zebrafish to a defined concentration of MS-222 for a specific duration. A parallel control group should be handled identically but exposed only to system water.

-

Euthanasia & Collection: At predetermined time points post-exposure, euthanize the fish via rapid immersion in a high-concentration MS-222 bath or another approved method.

-

Dissection: Immediately perform dissections to isolate tissues of interest (e.g., muscle, liver, brain). Work quickly to minimize post-mortem degradation.

-

Sample Preservation: Place the collected tissues into the pre-labeled cryovials and flash-freeze them in liquid nitrogen.

-

Storage: Store the frozen samples at -80°C until analysis.

-

Analysis: Tissue samples would then be processed as per the workflow in Figure 2, involving homogenization, extraction, and quantification using a validated LC-MS/MS method.[4][9]

References

- 1. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of the effect of tricaine (MS-222)-induced anesthesia on brain-wide neuronal activity of zebrafish (Danio rerio) larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Efficacy of Tricaine (MS-222) and Hypothermia as Anesthetic Agents for Blocking Sensorimotor Responses in Larval Zebrafish [frontiersin.org]

- 6. A Comparison of Buffered Tricaine Methanesulfonate (MS-222) and Isoeugenol Anesthesia for Caudal Fin Clipping in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Preliminary Studies of Metacaine (Tricaine Methanesulfonate) on Amphibians: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the preliminary studies on Metacaine, chemically known as Tricaine Methanesulfonate (MS-222), and its application as an anesthetic agent in amphibians. This compound is a widely utilized anesthetic in poikilothermic animals, including various amphibian species.[1] Its efficacy is attributed to its action as a sodium channel blocker, effectively suppressing nerve impulse transmission. This document synthesizes available quantitative data, details established experimental protocols, and visualizes the underlying mechanism of action and procedural workflows to support further research and development in amphibian pharmacology.

Introduction

This compound (Tricaine Methanesulfonate, MS-222) is a white powder that serves as a crucial tool for the anesthesia, sedation, and euthanasia of fish and amphibians.[2] As a derivative of benzocaine, its increased hydrophilicity allows for effective administration via immersion in an aqueous solution, where it is absorbed through the permeable skin of amphibians.[1][3] Understanding the pharmacokinetics and pharmacodynamics of this compound is essential for ensuring humane and effective application in research and clinical settings. This guide aims to consolidate the existing preliminary data to provide a foundational resource for professionals in the field.

Mechanism of Action

This compound functions by reversibly blocking voltage-gated sodium channels in nerve cell membranes.[2][4] This blockade prevents the influx of sodium ions necessary for the depolarization phase of an action potential. By inhibiting the propagation of nerve impulses, this compound induces a state of general anesthesia. The primary site of action is the central nervous system, which is reached after absorption through the skin and gills (in larval stages).[5]

Quantitative Data from Preliminary Studies

The following tables summarize the quantitative data on the anesthetic effects of this compound (MS-222) in various amphibian species. It is important to note that the optimal concentration and response times can vary depending on the species, body mass, and water temperature.[3]

| Amphibian Species | This compound (MS-222) Concentration | Induction Time (minutes) | Recovery Time (minutes) | Notes | Reference |

| Xenopus laevis (African Clawed Frog) | 0.1% (w/v) | 15.8 ± 16.8 | Not specified | Surgical-plane anesthesia | [6] |

| Litoria caerulea (White's Tree Frog) | 0.5 g/L | > 25 (mild sedation) | Not specified | Mild sedation only | [7][8] |

| Litoria caerulea (White's Tree Frog) | 2 g/L | 5 - 20 | 10 - 43 | Surgical anesthesia | [7][8] |

| Hyla chrysoscelis (Cope's Gray Treefrog) | Not specified | Longer than H. versicolor | Varies with individual and exposure | Body mass affects induction time | [3] |

| Hyla versicolor (Gray Treefrog) | Not specified | Shorter than H. chrysoscelis | Varies with individual and exposure | Body mass affects induction time | [3] |

| Axolotl | Not specified | ~60 | ~60 | Complete anesthesia | [9] |

| Parameter | Xenopus laevis Tadpoles | Notes | Reference |

| Dose-dependent Blockade | Yes | Both sensory and motor nerve activity | [1] |

| Comparison to Benzocaine | Similar efficacy | Both block sensory and motor nerves | [1] |

| Comparison to Pancuronium | Different effect | Pancuronium is a paralytic, does not block sensory nerves | [1] |

Experimental Protocols

The following sections detail generalized methodologies for key experiments involving this compound in amphibians.

Anesthetic Solution Preparation and Administration

A standard protocol for preparing and administering a this compound bath is as follows:

-

Stock Solution Preparation: Prepare a stock solution of this compound (MS-222) in deionized or distilled water. The concentration of the stock solution can be adjusted based on the target final concentration and the volume of the anesthetic bath.

-

Buffering: this compound is acidic in solution and can cause stress to amphibians.[2] It is crucial to buffer the anesthetic solution to a neutral pH (6.5-7.5) using sodium bicarbonate.[2] The amount of sodium bicarbonate required should be determined by titrating a small sample of the anesthetic solution while monitoring the pH.

-

Anesthetic Bath: Prepare the final anesthetic bath by diluting the buffered stock solution with an appropriate volume of water to achieve the desired concentration.

-

Administration: Place the amphibian in the anesthetic bath. The container should be large enough for the animal to be fully submerged but small enough to minimize the required volume of the anesthetic solution.

Monitoring Anesthetic Depth

The depth of anesthesia is typically assessed by monitoring the loss of reflexes. Common reflexes to monitor include:

-

Righting Reflex: The ability of the animal to return to an upright position when placed on its back.

-

Withdrawal Reflex: The retraction of a limb in response to a gentle pinch.

-

Corneal Reflex: Blinking in response to a light touch on the cornea.

-

Gular Rate: The rate of respiratory movements of the throat.[8]

Surgical anesthesia is generally considered to be reached when the righting and withdrawal reflexes are lost.

Recovery

Once the procedure is complete, the amphibian should be removed from the anesthetic bath and placed in a container of fresh, well-aerated water to recover. The recovery time is measured from the time of removal from the anesthetic to the time when reflexes return to normal.

References

- 1. researchgate.net [researchgate.net]

- 2. Tricaine mesylate - Wikipedia [en.wikipedia.org]

- 3. The Response of Gray Treefrogs to Anesthesia by Tricaine Methanesulfonate (TMS or MS-222) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Effects of this compound and its decomposition products on the excitation mechanism of isolated myelinated nerve fibers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uses and Doses of Local Anesthetics in Fish, Amphibians, and Reptiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Etomidate, Benzocaine, and MS222 Anesthesia with and without Subsequent Flunixin Meglumine Analgesia in African Clawed Frogs (Xenopus laevis) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emconnect.emc.ncsu.edu [emconnect.emc.ncsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Propofol (2,6‐diisopropylphenol) is an applicable immersion anesthetic in the axolotl with potential uses in hemodynamic and neurophysiological experiments - PMC [pmc.ncbi.nlm.nih.gov]

Metacaine (Tricaine Methanesulfonate): A Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Metacaine, chemically known as Tricaine Methanesulfonate (B1217627) (and commonly referred to as MS-222), is an extensively utilized anesthetic and sedative for poikilothermic animals, particularly in aquaculture and biomedical research.[1][2] Its efficacy and safety are intrinsically linked to its behavior in aqueous solutions. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting key data, experimental methodologies, and visual workflows to support its appropriate handling and application in a research and development setting.

Core Physicochemical Properties

This compound is a white, crystalline powder that is freely soluble in water.[3][4] The methanesulfonate salt form of ethyl m-aminobenzoate confers this high water solubility, a distinct advantage over its structural isomer, benzocaine (B179285), which requires an organic solvent for dissolution.[3]

Aqueous Solubility

This compound exhibits high solubility in water, a critical feature for its application in aquatic environments. This solubility allows for the convenient preparation of concentrated stock solutions.

Table 1: Quantitative Solubility of this compound in Aqueous and Other Solvents

| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |

| Water | ≥ 100 mg/mL[5] | ≥ 382.70 mM[5] | Saturation point not specified. |

| Water | 50 mg/mL[6] | 191.35 mM | Solution is clear and colorless.[6] |

| Water | 1 g/mL[7] | 3.83 M | Described as "complete" solubility.[7] |

| Water | up to 11%[1] | - | Forms a clear, colorless acidic solution.[1] |

| DMSO | 100 mg/mL[5] | 382.70 mM[5] | Requires sonication; hygroscopic DMSO can impact solubility.[5] |

Note: The molecular weight of this compound (Tricaine Methanesulfonate) is approximately 261.3 g/mol .[3][8][9][10]

Dissolving this compound in water can lead to a decrease in the pH of the solution due to the hydrolysis of the sulfonate radical.[2][3] For many applications, particularly those involving live animals, buffering the solution to a neutral pH (around 7.0) with sodium bicarbonate is a standard and recommended practice to mitigate this acidity.[2][11]

Aqueous Stability

The stability of this compound in aqueous solutions is influenced by storage conditions, including temperature, light exposure, and pH. While fresh solutions are often recommended, studies have demonstrated that properly stored stock solutions can maintain their stability and efficacy for extended periods.[12][13]

Effect of Storage Temperature and Duration

A key study evaluated the long-term stability of a concentrated this compound stock solution (100 mg/mL). The findings indicate that these solutions are stable for up to 6 months when stored at either 4°C or -20°C in amber jars to protect from light.[12][13][14] Chemical analysis using liquid chromatography-ion trap mass spectrometry confirmed that the concentrations of the stored solutions remained within 6% of the initial concentrations, with no detectable chemical metabolites or contamination.[12]

Table 2: Stability of 100 mg/mL this compound Aqueous Stock Solution

| Storage Condition | Duration | Stability Outcome | Reference |

| 4°C in amber jar | 2 months | Stable | [12][13] |

| -20°C in amber jar | 2 months | Stable | [12][13] |

| 4°C in amber jar | 6 months | Stable | [12][13] |

| -20°C in amber jar | 6 months | Stable | [12][13] |

| Cool, dark/opaque bottle | At least 1 month | Stable (for 10g/L solution) | [3] |

Photosensitivity and Degradation

This compound solutions are known to be photosensitive.[5] Exposure to light can cause a change in the color of the solution; however, this color change does not necessarily indicate a significant loss of anesthetic activity.[5] To ensure stability, it is best practice to store stock solutions in light-protecting containers, such as amber bottles or jars.[3][12]

The primary degradation pathway for ester-containing compounds like this compound in aqueous solutions is hydrolysis.[15][16][17] One study noted a loss of efficacy in blocking ionic currents in nerve fibers with 3-day-old this compound solutions, attributing this to partial decomposition of the drug.[18] This suggests that while concentrated, buffered stock solutions can be stable for months at low temperatures, diluted, unpreserved working solutions may have a shorter viable lifespan.

Experimental Protocols

Protocol for Stability Assessment of this compound Stock Solutions

This protocol is based on the methodology described for the long-term storage study of MS-222.[12][13]

-

Preparation of Stock Solution:

-

Prepare a 100 mg/mL stock solution of this compound in purified water.

-

Dispense the solution into amber glass jars to protect from light.

-

-

Storage Conditions:

-

Store designated samples at two temperature conditions: refrigerated (4°C) and frozen (-20°C).

-

Establish multiple time points for analysis (e.g., freshly prepared, 2 months, 6 months).

-

-

Chemical Analysis:

-

At each time point, thaw frozen samples as required.

-

Analyze the concentration of this compound in each sample using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC/MS).[12]

-

Compare the measured concentrations of the stored samples to the concentration of the freshly prepared solution.

-

A solution is typically considered stable if its concentration remains within a predefined percentage (e.g., ±10%) of the initial concentration.

-

-

Efficacy Testing (Optional but Recommended):

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for assessing the solubility and stability of this compound.

References

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. iacuc.wsu.edu [iacuc.wsu.edu]

- 3. tossehuset.dk [tossehuset.dk]

- 4. CAS 886-86-2: Tricaine methanesulfonate | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. usbio.net [usbio.net]

- 8. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Tricaine Methanesulfonate | C10H15NO5S | CID 261501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aml.iaamonline.org [aml.iaamonline.org]

- 16. Enzymic hydrolysis of amino acid derivatives of benzocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Salt effects on an ion-molecule reaction--hydroxide-catalyzed hydrolysis of benzocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Effects of this compound and its decomposition products on the excitation mechanism of isolated myelinated nerve fibers] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Tricaine Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricaine (B183219) methanesulfonate (B1217627), commonly known as MS-222, is a widely utilized anesthetic and sedative in aquatic research and aquaculture. Its discovery marked a significant advancement in the humane handling and study of fish, amphibians, and other poikilotherms. This technical guide provides an in-depth exploration of the historical discovery, chemical synthesis, and mechanism of action of Tricaine methanesulfonate. Detailed experimental protocols for its synthesis and application are presented, alongside a comprehensive summary of its physicochemical properties and efficacy. Signaling pathway and experimental workflow diagrams are included to visually articulate the core concepts for research and drug development professionals.

Discovery and Historical Context

The anesthetic properties of the aminobenzoate ester family, to which Tricaine belongs, were recognized in the early 20th century. Initially developed as a potential local anesthetic for human use as an alternative to cocaine, its value in veterinary medicine, particularly for cold-blooded animals, was soon realized. The widespread adoption of Tricaine methanesulfonate (MS-222) as a fish anesthetic began around 1967.[1] Its high solubility in water and rapid, reversible anesthetic effects made it a superior choice for fisheries research and aquaculture, where the safe and temporary immobilization of animals is crucial for a variety of procedures, including tagging, transport, and surgical interventions.[1][2]

Physicochemical Properties

Tricaine methanesulfonate is the methanesulfonate salt of ethyl 3-aminobenzoate.[3][4] It is a white, crystalline powder with the chemical formula C₁₀H₁₅NO₅S and a molecular weight of 261.3 g/mol .[2][3] Key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| IUPAC Name | ethyl 3-aminobenzoate;methanesulfonic acid | [3] |

| Synonyms | MS-222, TMS, Tricaine, Finquel, Syncaine | [2][3] |

| CAS Number | 886-86-2 | [2] |

| Molecular Formula | C₁₀H₁₅NO₅S | [2][3] |

| Molecular Weight | 261.3 g/mol | [3] |

| Melting Point | 149-150 °C | [5] |

| Solubility | Soluble in water | [2] |

| Appearance | White crystalline powder | [2] |

Synthesis of Tricaine Methanesulfonate

The synthesis of Tricaine methanesulfonate is a straightforward acid-base reaction involving the combination of ethyl m-aminobenzoate and methanesulfonic acid.[4][6]

Synthesis Pathway

The synthesis involves the protonation of the amino group of ethyl m-aminobenzoate by the strongly acidic methanesulfonic acid to form the corresponding salt.

Experimental Protocol: Laboratory Scale Synthesis

The following is a representative protocol for the laboratory-scale synthesis of Tricaine methanesulfonate.

Materials:

-

Ethyl m-aminobenzoate

-

Methanesulfonic acid

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Dissolution: Dissolve a known molar equivalent of ethyl m-aminobenzoate in a minimal amount of anhydrous diethyl ether in a flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to near 0°C.

-

Acid Addition: Slowly add one molar equivalent of methanesulfonic acid dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.

-

Precipitation: The Tricaine methanesulfonate salt will precipitate out of the solution as a white solid.

-

Stirring: Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete reaction.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified Tricaine methanesulfonate in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Expected Yield: The yield of this reaction is typically high, often exceeding 90%.

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The anesthetic effect of Tricaine methanesulfonate is achieved through the blockade of voltage-gated sodium channels in the neuronal cell membrane.[2][7] These channels are essential for the initiation and propagation of action potentials, the electrical signals that transmit information throughout the nervous system.

By binding to a specific site within the pore of the sodium channel, Tricaine physically obstructs the influx of sodium ions into the neuron. This prevention of sodium ion movement inhibits the depolarization of the neuronal membrane, thereby blocking the generation and conduction of nerve impulses. The net effect is a reversible loss of sensation and motor control in the anesthetized animal.

Efficacy and Application in Aquatic Species

The efficacy of Tricaine methanesulfonate as an anesthetic is dependent on several factors, including the concentration of the anesthetic, the temperature of the water, and the species and size of the animal.[8] Higher concentrations and warmer water temperatures generally lead to faster induction of anesthesia but may also decrease the safety margin.

Efficacy Data

The following tables summarize the induction and recovery times for Tricaine methanesulfonate in various fish species at different concentrations and temperatures.

Table 2: Efficacy of Tricaine Methanesulfonate in Zebrafish (Danio rerio)

| Concentration (mg/L) | Temperature (°C) | Induction Time (seconds) | Recovery Time (seconds) | Reference |

| 84 | Ambient | 43 (median) | 85 | [9] |

| 168 | Ambient | 25 (median) | 147 | [9] |

| 200 | Ambient | 95 ± 32 | - | [10] |

| 336 | Ambient | 15 (median) | 212 | [9] |

Table 3: Efficacy of Tricaine Methanesulfonate in Goldfish (Carassius auratus)

| Concentration (mg/L) | Salinity (ppt) | Induction Time (minutes) | Recovery Time (minutes) | Reference |

| 200 | 12 | 2.24 ± 0.95 | - | [11] |

| >150 | 16 | - | Rapid | [11] |

Table 4: Efficacy of Tricaine Methanesulfonate in Peruvian Grunt (Anisotremus scapularis)

| Concentration (mg/L) | Induction Time | Recovery Time | Reference |

| 80 | < 6 minutes | < 16 minutes | [12] |

Experimental Protocol: Anesthesia of Fish

This protocol provides a general guideline for the use of Tricaine methanesulfonate to anesthetize fish for research purposes.

Materials:

-

Tricaine methanesulfonate (pharmaceutical grade)

-

Sodium bicarbonate (for buffering)

-

Anesthesia tank

-

Recovery tank with fresh, aerated water

-

pH meter or strips

-

Aeration source

Procedure:

-

Prepare Stock Solution: Prepare a concentrated stock solution of Tricaine methanesulfonate (e.g., 1-10 g/L). This should be done in a fume hood, wearing appropriate personal protective equipment.[8][13]

-

Buffer the Solution: Tricaine methanesulfonate is acidic in solution. Buffer the stock solution to a neutral pH (7.0-7.5) using sodium bicarbonate. A common ratio is 2 parts sodium bicarbonate to 1 part Tricaine methanesulfonate by weight.[8][13]

-

Prepare Anesthetic Bath: Add the buffered stock solution to the anesthesia tank to achieve the desired final concentration. The tank should contain water from the animal's housing system to minimize stress.

-

Induction: Gently place the fish into the anesthetic bath. Monitor the fish closely for the desired stage of anesthesia (e.g., loss of equilibrium, cessation of opercular movement).

-

Procedure: Once the desired level of anesthesia is reached, perform the intended procedure (e.g., measurement, tagging, minor surgery).

-

Recovery: Immediately following the procedure, transfer the fish to a recovery tank with fresh, well-aerated water.

-

Monitoring: Monitor the fish until it has fully recovered, as indicated by the return of normal swimming behavior and equilibrium.

Conclusion

Tricaine methanesulfonate remains an indispensable tool in aquatic research and aquaculture. Its well-characterized synthesis, clear mechanism of action, and extensive efficacy data provide a solid foundation for its continued and responsible use. This technical guide has provided a comprehensive overview of the discovery, synthesis, and application of this important anesthetic, offering valuable insights for researchers, scientists, and drug development professionals in the field. Further research may focus on the development of novel anesthetics with even greater safety margins and reduced environmental impact.

References

- 1. umces.edu [umces.edu]

- 2. Tricaine mesylate - Wikipedia [en.wikipedia.org]

- 3. Tricaine Methanesulfonate | C10H15NO5S | CID 261501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ZFIN [zfin.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Ethyl-m-aminobenzoate methanesulphonate [himedialabs.com]

- 7. researchgate.net [researchgate.net]

- 8. research.ucdavis.edu [research.ucdavis.edu]

- 9. Frontiers | Efficacy of Tricaine (MS-222) and Hypothermia as Anesthetic Agents for Blocking Sensorimotor Responses in Larval Zebrafish [frontiersin.org]

- 10. Comparison of Tricaine Methanesulfonate (MS-222) and Alfaxalone Anesthesia in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. trjfas.org [trjfas.org]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Assessment of the effect of tricaine (MS-222)-induced anesthesia on brain-wide neuronal activity of zebrafish (Danio rerio) larvae [frontiersin.org]

Initial Investigations into "Metacaine" (Tricaine Methanesulfonate) Toxicity in Aquatic Invertebrates

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metacaine, chemically known as Tricaine Methanesulfonate (MS-222), is a widely utilized anesthetic and sedative for poikilothermic animals, particularly fish.[1] Its application in aquatic invertebrate research is also prevalent for immobilization during experimental procedures.[2] This technical guide provides a comprehensive overview of the initial investigations into the toxicity of this compound in aquatic invertebrates. The primary mechanism of action for this compound is the blockade of voltage-gated sodium channels, which inhibits the generation and propagation of action potentials in neurons.[1][2] This guide synthesizes available quantitative data on the effects of this compound, details experimental protocols for toxicity assessment, and visualizes key pathways and workflows. While effective anesthetic concentrations are documented for several invertebrate species, a significant data gap exists concerning standardized acute and chronic toxicity endpoints such as LC50 (lethal concentration, 50%) and EC50 (effective concentration, 50%) values for many common test organisms, including Daphnia magna.

Quantitative Data on this compound Effects in Aquatic Invertebrates

The following table summarizes the available quantitative data on the effects of this compound (MS-222) on various aquatic invertebrate species. It is important to note the absence of standardized lethal and sublethal toxicity data (LC50/EC50) for many species, with existing research primarily focused on anesthetic efficacy.

| Species | Common Name | Effect | Concentration (mg/L) | Exposure Time | Observations |

| Procambarus clarkii | Red Swamp Crayfish | No observable sedation or anesthesia | 50 - 150 | 90 - 120 minutes | The study indicated that MS-222 was not an effective anesthetic for this species at the tested concentrations.[3] |

| Gammarus pulex | Freshwater Amphipod | Sedative and analgesic-like effects | 600 | Not specified | No decrease in survival rate was observed at 6 days post-anesthesia. |

| Aurelia aurita | Moon Jellyfish | Reduced movement and response to stimuli | 300 - 600 | Not specified | Higher concentrations led to faster induction and longer recovery times. |

| Arbacia punctulata | Purple-spined Sea Urchin | Sedation | 400 | Not specified | Effective for sedation. |

| Arbacia punctulata | Purple-spined Sea Urchin | Anesthesia | 800 | Not specified | Effective for anesthesia. |

| Daphnia magna | Water Flea | 48-hour EC50 (Immobilization) | Data Not Available | 48 hours | No specific EC50 value for this compound was found in the searched literature. Standard protocols like OECD 202 exist for this type of assessment.[1][4] |

Experimental Protocols

Acute Immobilization Test for Daphnia magna (adapted from OECD Guideline 202)

This protocol outlines a method to determine the acute immobilization toxicity of this compound to Daphnia magna.[1][4]

3.1.1 Principle

Young daphnids, less than 24 hours old, are exposed to a range of this compound concentrations for 48 hours. Immobilization is recorded at 24 and 48 hours and compared to a control group. The concentration that immobilizes 50% of the daphnids (EC50) is then calculated.[4]

3.1.2 Test Organism

-

Species: Daphnia magna.

-

Age: First instar, less than 24 hours old.

-

Culturing: Daphnids should be cultured in a medium similar to the test water, under controlled temperature and photoperiod conditions.

3.1.3 Test Procedure

-

Preparation of Test Solutions:

-

A stock solution of this compound should be prepared in deionized water. It is crucial to buffer the solution with sodium bicarbonate to a neutral pH (7.0-7.5), as this compound is acidic in solution.[5]

-

A geometric series of at least five test concentrations should be prepared by diluting the stock solution with reconstituted or natural water. A negative control (dilution water only) and a solvent control (if a solvent is used) must be included.[1]

-

-

Test Setup:

-

Test Conditions:

-

Observations:

-

Immobilization is assessed at 24 and 48 hours. Daphnids are considered immobilized if they are unable to swim within 15 seconds after gentle agitation of the test vessel.[4]

-

-

Data Analysis:

-

The percentage of immobilized daphnids at each concentration is calculated.

-

The 48-hour EC50 value and its 95% confidence limits are determined using appropriate statistical methods (e.g., probit analysis).

-

Visualizations

Signaling Pathway: this compound's Primary Mechanism of Action

Figure 1: Primary mechanism of this compound action on neuronal signaling.

Experimental Workflow: Acute Immobilization Test (OECD 202)

Figure 2: Workflow for the acute immobilization toxicity test.

Logical Relationship: Concentration-Effect of this compound

Figure 3: Conceptual model of this compound's concentration-dependent effects.

Conclusion and Future Directions

This compound (MS-222) is an effective anesthetic for several aquatic invertebrate species, with its primary mechanism of action being the blockade of voltage-gated sodium channels. However, there is a critical lack of standardized acute and chronic toxicity data for many key invertebrate species used in ecotoxicological testing. The provided experimental protocol, adapted from OECD Guideline 202, offers a framework for generating such crucial data for Daphnia magna. Future research should prioritize conducting standardized toxicity tests to determine the EC50 and LC50 values of this compound for a broader range of aquatic invertebrates. Furthermore, investigations into the sublethal effects on reproduction and growth, as well as the downstream cellular and biochemical pathways affected by sodium channel blockade, are warranted to fully characterize the environmental risk profile of this widely used chemical.

References

- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. shop.fera.co.uk [shop.fera.co.uk]

- 5. research.ucdavis.edu [research.ucdavis.edu]

- 6. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]

Methodological & Application

Application Notes and Protocols for Tricaine Methanesulfonate (MS-222) in Aquaculture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Metacaine" is not a recognized anesthetic in aquaculture. The following protocols are for Tricaine Methanesulfonate (B1217627) (MS-222) , a widely used and FDA-approved fish anesthetic, which is presumed to be the intended subject of the query.

Introduction

Tricaine methanesulfonate (also known as MS-222, TMS, or Tricaine-S) is a white crystalline powder extensively used for the temporary immobilization, sedation, anesthesia, and euthanasia of fish, amphibians, and other aquatic, cold-blooded animals.[1][2][3] Its application is crucial for handling animals during a variety of procedures, including manual spawning, weighing, measuring, marking, transport, and surgical operations.[1][2] MS-222 is the only anesthetic approved by the U.S. Food and Drug Administration (FDA) for use in finfish intended for human consumption, with a mandated withdrawal period of 21 days in the United States.[2][4][5]

Mechanism of Action

MS-222 functions as a potent anesthetic by blocking voltage-gated sodium channels in neuronal membranes.[6][7][8] This action prevents the propagation of action potentials, thereby inhibiting signal transmission between the brain and peripheral nerves.[2][5] The result is muscle relaxation and a loss of sensory perception, leading to a state of anesthesia.[6] The anesthetic is rapidly absorbed across the gills and penetrates the central nervous system.[5]

Signaling Pathway Diagram

Caption: Mechanism of action for MS-222 anesthetic.

Quantitative Data Summary

The efficacy and safety of MS-222 are dependent on concentration, species, animal size, and water parameters like temperature and hardness.[1][3] Preliminary tests on a small number of animals are imperative to determine optimal dosage and exposure times.[1]

Table 1: Recommended Concentration Ranges for MS-222

| Application | Concentration Range (mg/L) | Typical Induction Time | Typical Recovery Time | Notes |

| Sedation/Transport | 10 - 50 | Slow | Rapid | Reduces hyperactivity and injury during transport.[1] |

| Anesthesia (Surgical) | 50 - 200 | 2 - 5 minutes | 5 - 15 minutes | Species-dependent. Typical for zebrafish is 100-200 mg/L.[9] |

| Euthanasia | 250 - 500+ | < 5 minutes | N/A | Immerse for at least 30 minutes after opercular movement ceases.[3][9] A secondary method is often required.[9] |

Table 2: Species-Specific Anesthetic Dosages

| Species | Temperature (°C) | Anesthetic Dose (mg/L) | Induction Time (min) | Recovery Time (min) | Reference |

| Asian Seabass (Lates calcarifer) | 22 | 140 | < 5 | < 5 | [4] |

| Asian Seabass (Lates calcarifer) | 28 | 150 | < 5 | < 5 | [4] |

| Zebrafish (Danio rerio) | N/A | 100 | < 3 | N/A | [6] |

| Zebrafish Larvae (Danio rerio) | N/A | 168 | < 0.5 | ~3 | [8][10] |

| Pikeperch (Sander lucioperca) | 20-23 | 100 | N/A | N/A | [4] |

| Sailfin Molly (Poecilia latipinna) | 20-30 | 150 | N/A | N/A | [4] |

Experimental Protocols

Preparation of Buffered Stock Solution (10 g/L or 1%)

MS-222 is acidic in solution and must be buffered to a neutral pH (7.0-7.5) to prevent stress and tissue damage to the animals.[3][9] Sodium bicarbonate is the recommended buffering agent.[1][2]

Materials:

-

MS-222 (Tricaine-S, pharmaceutical grade) powder[3]

-

Sodium bicarbonate (baking soda)

-

Dechlorinated or system water (do not use distilled, RO, or tap water)[9]

-

Calibrated scale

-

Glass or plastic container (amber or opaque)[1]

-

pH meter or pH strips

-

Personal Protective Equipment (PPE): gloves, safety goggles, lab coat[3]

-

Fume hood or other ventilated area[3]

Procedure:

-

Safety First: Perform all weighing and mixing of MS-222 powder within a fume hood or well-ventilated area while wearing appropriate PPE.[3]

-

Weighing: For a 10 g/L stock solution, weigh 10 grams of MS-222 powder.

-

Buffering: Weigh 20 grams of sodium bicarbonate. A 1:2 ratio of MS-222 to sodium bicarbonate is generally effective for achieving a pH of 7.0-7.5.[1][11]

-

Mixing: Add the weighed MS-222 and sodium bicarbonate to a container. Add water to bring the total volume to 1 liter. Stir until both powders are completely dissolved.[1]

-

pH Verification: Measure the pH of the stock solution using a calibrated pH meter or pH strips. Adjust with additional sodium bicarbonate if necessary to bring the pH into the 7.0-7.5 range.[9]

-

Storage: Store the stock solution in a clearly labeled, light-sensitive container (e.g., amber bottle).[1] Refrigerate (4°C) or freeze (-20°C) for long-term storage.[1] The solution is stable for up to 6 months if stored properly.[1] Discard if the solution turns brown.[1]

Protocol for Anesthesia Induction

This protocol outlines the general steps for anesthetizing fish using an immersion bath.

Workflow Diagram:

Caption: General workflow for fish anesthesia using MS-222.

Procedure:

-

Preparation of Working Solution: Dilute the buffered stock solution with system water to the desired final concentration (see Table 1 & 2). Prepare this solution fresh for each use.[1] Ensure the water temperature and quality match the animal's housing conditions.[3]

-

Fasting: It is recommended to fast fish for 12-24 hours prior to anesthesia to reduce metabolic waste production in the anesthetic bath.[9]

-

Induction: Gently transfer the fish into the anesthetic bath. The container should be large enough to prevent overcrowding and should be aerated if the procedure is lengthy.[5][12]

-

Monitoring: Observe the fish closely for the desired stage of anesthesia. Key indicators include loss of equilibrium, slowed opercular (gill cover) movements, and lack of response to a gentle tail pinch.[6][13]

-

Procedure: Once the desired anesthetic plane is reached, perform the intended procedure. If the procedure is long, the fish's gills can be irrigated with a maintenance dose of the anesthetic solution.[12]

-

Recovery: Immediately following the procedure, transfer the fish to a recovery tank containing clean, well-aerated, anesthetic-free water from their original system.[14]

-

Post-Procedure Monitoring: Monitor the fish until it regains its equilibrium and resumes normal swimming behavior.[14]

Safety, Handling, and Disposal

-

Personnel Safety: MS-222 powder is an irritant to the eyes, skin, and respiratory system.[15][16] Always handle the powder in a fume hood and wear gloves, goggles, and a lab coat.[3][12]

-

Animal Welfare: Always use buffered solutions for live animals to prevent pain and distress.[3] The effectiveness of MS-222 is reduced in cooler temperatures and very soft water.[1]

-

Withdrawal Period: For food fish, a mandatory 21-day withdrawal period must be observed in the U.S. before the fish can be used for human consumption.[2][17][18]

-

Disposal: Unused powder and concentrated stock solutions should be collected as chemical waste.[3] Diluted working solutions may be disposed of down a sanitary drain with copious amounts of running water, in accordance with local regulations.[15][16] Never discard MS-222 solutions directly into natural waterways.[15]

References

- 1. research.ucdavis.edu [research.ucdavis.edu]

- 2. Tricaine mesylate - Wikipedia [en.wikipedia.org]

- 3. iacuc.wsu.edu [iacuc.wsu.edu]

- 4. The Use of Tricaine Methanesulfonate (MS-222) in Asian Seabass (Lates calcarifer) at Different Temperatures: Study of Optimal Doses, Minimum Effective Concentration, Blood Biochemistry, Immersion Pharmacokinetics, and Tissue Distributions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. umces.edu [umces.edu]

- 6. Frontiers | Tricaine Methanesulfonate (MS222) Has Short-Term Effects on Young Adult Zebrafish (Danio rerio) Working Memory and Cognitive Flexibility, but Not on Aging Fish [frontiersin.org]

- 7. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Efficacy of Tricaine (MS-222) and Hypothermia as Anesthetic Agents for Blocking Sensorimotor Responses in Larval Zebrafish [frontiersin.org]

- 9. iacuc.ecu.edu [iacuc.ecu.edu]

- 10. researchgate.net [researchgate.net]

- 11. ise.usj.edu.mo [ise.usj.edu.mo]

- 12. einsteinmed.edu [einsteinmed.edu]

- 13. Evaluation of the Effectiveness of Eugenol and MS-222 as Anesthetics in Zebrafish in Repeated Exposures and Post-Anesthesia Behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 14. utoledo.edu [utoledo.edu]

- 15. research.fsu.edu [research.fsu.edu]

- 16. animalcare.illinois.edu [animalcare.illinois.edu]

- 17. orc.siu.edu [orc.siu.edu]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for "Metacaine" (Tricaine Methanesulfonate, MS-222) Solution in Fish Surgery

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Metacaine," more commonly known by its chemical name Tricaine Methanesulfonate (MS-222), is a widely utilized anesthetic agent for fish and other aquatic poikilotherms.[1][2][3] Its application is crucial for the humane handling of subjects during surgical procedures, tagging, weighing, and transport, minimizing stress and physiological responses.[1][4] MS-222 is a white crystalline powder that, when dissolved in water, forms an acidic solution.[2][4] Therefore, buffering the solution to a physiologically compatible pH is a critical step in its preparation to prevent adverse effects on the fish.[1][2][5]

These application notes provide a comprehensive protocol for the preparation and use of this compound (MS-222) solutions for fish surgery, including detailed methodologies, quantitative data on concentrations and response times for various species, and essential safety guidelines.

Chemical and Physical Properties

| Property | Value |

| Synonyms | Tricaine Methanesulfonate, MS-222, Finquel, Syncaine |

| Chemical Formula | C₁₀H₁₅NO₅S |

| Molecular Weight | 261.30 g/mol |

| Appearance | White crystalline powder |

| Solubility | Freely soluble in water |

Experimental Protocols

Preparation of Buffered this compound (MS-222) Stock Solution (10 g/L)

A concentrated stock solution allows for convenient dilution to the desired working concentration.

Materials:

-

This compound (Tricaine Methanesulfonate, MS-222) powder

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized or distilled water

-

Calibrated scale

-

Volumetric flask or graduated cylinder

-

Stir plate and stir bar

-

pH meter or pH strips

-

Amber or opaque storage bottle

Procedure:

-

Safety First: When handling powdered MS-222, it is imperative to work in a fume hood or a well-ventilated area to avoid inhalation.[5][6] Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles.[6][7][8]

-

Weighing: Accurately weigh 10 grams of this compound (MS-222) powder.

-

Dissolving: Add the MS-222 powder to approximately 800 mL of deionized or distilled water in a beaker with a stir bar. Stir until the powder is completely dissolved.

-

Buffering: To neutralize the acidic nature of the MS-222 solution, add Sodium Bicarbonate. A common and effective ratio is 1:2 (MS-222:Sodium Bicarbonate) by weight.[1][9] For a 10 g/L MS-222 solution, add 20 grams of Sodium Bicarbonate.[1]

-

pH Adjustment: Continue stirring until the Sodium Bicarbonate is fully dissolved. The target pH for the buffered solution should be between 7.0 and 7.5.[1][10] Verify the pH using a calibrated pH meter or pH strips. Adjust with small additions of Sodium Bicarbonate if necessary.

-

Final Volume: Transfer the buffered solution to a 1-liter volumetric flask and add deionized or distilled water to reach the final volume of 1 liter.

-

Storage: Store the stock solution in a clearly labeled, airtight, and light-protected (amber or opaque) bottle.[5] Refrigerate at 4°C for short-term storage (up to one month) or freeze at -20°C for long-term storage (up to 6 months).[1][11] Discard the solution if it turns brown.[1][5]

Preparation of Working Anesthetic Solution

The working solution is the final dilution used for immersing the fish.

Procedure:

-

Calculate Volume: Determine the required volume of the working anesthetic solution based on the size of the anesthesia chamber and the number of fish.

-

Dilution: Using the prepared stock solution (10 g/L or 10 mg/mL), calculate the volume needed to achieve the desired final concentration in the working solution. For example, to prepare 1 liter of a 100 mg/L working solution, you would add 10 mL of the 10 g/L stock solution to 990 mL of system water (water from the fish's housing tank).

-

Use System Water: Always prepare the working solution using water from the tank where the fish are housed to minimize osmotic stress. Do not use chlorinated tap water.[10]

-

Aeration: Ensure the working solution is well-aerated to provide sufficient dissolved oxygen for the fish during anesthesia.

-

Temperature: Maintain the temperature of the anesthetic bath as close as possible to the fish's holding water temperature.

Data Presentation: Recommended Concentrations and Anesthetic Timelines

The effective concentration of this compound can vary depending on the fish species, size, age, and water temperature.[1] It is crucial to conduct preliminary tests on a small number of individuals to determine the optimal concentration and exposure time for your specific experimental conditions.

Table 1: Recommended this compound (MS-222) Concentrations for Surgical Anesthesia in Various Fish Species

| Fish Species | Concentration (mg/L) | Induction Time (minutes) | Recovery Time (minutes) | Notes |

| Zebrafish (Danio rerio) | 100 - 150 | 1 - 3 | 5 - 15 | A starting point of 100 mg/L is often recommended. |

| Rainbow Trout (Oncorhynchus mykiss) | 50 - 100 | 2 - 5 | 5 - 20 | Higher concentrations may be needed in colder water. |

| Goldfish (Carassius auratus) | 80 - 120 | 3 - 6 | 10 - 30 | Recovery can be prolonged. |

| Tilapia (Oreochromis spp.) | 150 - 300 | 2 - 4 | 5 - 15 | Higher end of the range may be required for complete immobilization. |

| Medaka (Oryzias latipes) | 50 - 100 | 2 - 5 | 5 - 15 | Similar to zebrafish. |

| Asian Seabass (Lates calcarifer) | 140 - 150 | < 5 | < 5 | Optimal dose can be temperature-dependent.[12] |

| Yellow Catfish (Pelteobagrus fulvidraco) | 90 - 110 | < 3 | < 10 | Effective for short-term anesthesia.[13] |

Induction and recovery times are approximate and can be influenced by various factors. Close monitoring of the fish is essential.

Table 2: Stages of Anesthesia in Fish

| Stage | Description of Behavior |

| I: Light Sedation | Reduced reactivity to external stimuli, slight decrease in opercular rate. |

| II: Deep Sedation | Total loss of equilibrium, slow and regular opercular movements. |

| III: Surgical Anesthesia | No response to strong tactile stimuli, very slow and shallow opercular movements. |

| IV: Medullary Collapse (Overdose) | Cessation of opercular movements, followed by cardiac arrest. This stage is lethal. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles when handling this compound powder and solutions.[6][7][8]

-

Ventilation: Use a fume hood or ensure adequate ventilation when working with the powdered form to prevent inhalation.[5][6]

-

Skin Contact: Avoid direct contact with skin. In case of contact, wash the affected area thoroughly with soap and water.[8]

-

Eye Contact: In case of eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[7][8]

-

Disposal: Dispose of this compound solutions according to your institution's chemical waste disposal guidelines. Do not pour concentrated solutions down the drain.[1][6]

Mandatory Visualizations

Caption: Workflow for the preparation and use of a buffered this compound (MS-222) solution for fish surgery.

Caption: Simplified signaling pathway illustrating the mechanism of action of this compound (MS-222) as a sodium channel blocker.

References

- 1. research.ucdavis.edu [research.ucdavis.edu]

- 2. umces.edu [umces.edu]

- 3. researchgate.net [researchgate.net]

- 4. cm.nus.edu.sg [cm.nus.edu.sg]

- 5. iacuc.wsu.edu [iacuc.wsu.edu]

- 6. animalcare.illinois.edu [animalcare.illinois.edu]

- 7. policies.unc.edu [policies.unc.edu]

- 8. cfaessafety.osu.edu [cfaessafety.osu.edu]

- 9. ise.usj.edu.mo [ise.usj.edu.mo]

- 10. iacuc.ecu.edu [iacuc.ecu.edu]

- 11. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Metacaine (MS-222) Application in Larval Fish Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metacaine, chemically known as Tricaine Methanesulfonate (TMS) or MS-222, is a widely utilized anesthetic agent in aquatic research, particularly for poikilothermic animals like fish.[1][2] Its efficacy in inducing temporary immobilization makes it an invaluable tool for a variety of procedures in larval fish studies, including handling, sorting, imaging, surgical manipulations, and transport.[1][3][4] this compound acts by blocking voltage-gated sodium channels in neurons, thereby preventing the propagation of action potentials and silencing signal exchange between the brain and the rest of the body.[2][5][6] This document provides detailed application notes and standardized protocols for the use of this compound in larval fish research, with a focus on ensuring animal welfare and generating reproducible experimental outcomes.

Data Presentation: Anesthetic Efficacy of this compound in Larval Fish

The effective concentration of this compound can vary depending on the fish species, developmental stage (size), water temperature, and hardness.[7][8] The following tables summarize key quantitative data from studies on larval fish, primarily focusing on zebrafish (Danio rerio), a common model organism.

Table 1: Anesthetic Induction and Recovery Times for Larval Zebrafish at Different this compound Concentrations.

| Concentration (mg/L) | Time to Loss of Tactile Response (seconds) | Time to Loss of Righting Reflex (seconds) | Time to Recovery of Tactile Response (seconds) |

| 84 | 43 (median) | 46 (median) | 85 |

| 168 (Standard Dose) | 25 (median) | 28 (median) | 147 |

| 336 | 15 (median) | 15 (median) | 212 |

Data derived from studies on 5-7 days post-fertilization (dpf) zebrafish larvae.[9]

Table 2: General Concentration Guidelines for this compound (MS-222) in Fish.

| Application | Concentration Range (mg/L) | Notes |

| Sedation for Transport | Low concentrations | Exposure can be up to 48 hours.[1] |

| Anesthesia (Moderately Rapid) | 50 - 70 | Results in longer induction and tolerated exposure times.[8] |

| Anesthesia ( Rapid/Surgical ) | 75 - 125 (induction) | Higher concentrations lead to rapid anesthesia but shorter tolerated exposure.[8][10] |